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Gimeracil Impurity 7

Cat. No.: B601191
CAS No.: 1227600-22-7
M. Wt: 159.57
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Description

Contextual Significance of Pharmaceutical Impurities

Impurities can significantly affect the critical quality attributes (CQAs) of an API. grace.com These attributes are the physical, chemical, biological, and microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. The presence of impurities can lead to:

Reduced Efficacy and Potency: Impurities can interfere with the intended therapeutic action of the API, potentially diminishing its effectiveness. contractpharma.com

Altered Stability and Shelf Life: Certain impurities can accelerate the degradation of the API, leading to a shorter shelf life for the drug product. grace.comcontractpharma.com

Safety Concerns: Some impurities may be toxic, mutagenic, or carcinogenic, posing serious health risks to patients. contractpharma.combiomedres.us

The sources of these impurities are varied and can include starting materials, intermediates, by-products of synthesis, reagents, and degradation products. jpionline.orgcontractpharma.com

To safeguard public health, regulatory bodies worldwide have established stringent guidelines for the control of impurities in pharmaceutical products. ajprd.comresearchgate.net These frameworks provide a systematic approach to identifying, qualifying, and setting acceptable limits for impurities.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States. pharmaffiliates.deich.org Among the most critical for impurity control are:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. jpionline.orgslideshare.neteuropa.eu It establishes thresholds for impurities that trigger the need for identification and qualification. jpionline.orgkobia.kr The guideline applies to both organic and inorganic impurities. jpionline.orgslideshare.net

ICH Q3B(R2): Impurities in New Drug Products: This guideline complements Q3A and focuses on impurities that are found in new drug products. slideshare.neteuropa.eufda.gov It addresses degradation products that may form during the manufacturing of the drug product or during storage. slideshare.netfda.gov

These guidelines emphasize a risk-based approach to impurity management, ensuring that patient safety is the primary consideration. gandlscientific.comlabmanager.com

Regulatory Frameworks Governing Pharmaceutical Impurities

Overview of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, characterizing, and quantifying impurities in a drug substance or product. simsonpharma.combiomedres.usajprd.com This comprehensive analysis is a critical component of pharmaceutical development and quality control. biomedres.us The process typically involves:

Detection: Utilizing advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) to detect the presence of impurities. simsonpharma.compharmaffiliates.de

Identification and Structure Elucidation: Determining the chemical structure of the detected impurities. simsonpharma.com

Quantification: Measuring the amount of each impurity present. ajprd.com

A thorough impurity profile provides a detailed picture of the purity of the drug substance and is essential for setting appropriate specifications and control strategies. grace.compharmaffiliates.com

Specific Research Focus: Gimeracil Impurity 7

This article now narrows its focus to a specific impurity of the drug Gimeracil. Gimeracil is a dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitor used in combination with other anticancer drugs to enhance their efficacy. daicelpharmastandards.comcymitquimica.com During the synthesis of Gimeracil, various impurities can be formed. daicelpharmastandards.com One such impurity is this compound.

Limited publicly available research has been conducted specifically on this compound. However, its identification and characterization are crucial for ensuring the quality and safety of Gimeracil-containing drug products. Reference standards for this compound are available from specialized suppliers, which are essential for analytical method development, validation, and quality control applications. synzeal.com

The chemical and physical properties of this compound are detailed in the table below.

PropertyValue
Chemical Name 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS Number 147619-40-7 synzeal.com
Molecular Formula C₇H₅ClN₂O₂ synzeal.com
Molecular Weight 184.6 g/mol synzeal.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO2 B601191 Gimeracil Impurity 7 CAS No. 1227600-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-2-6(9)8-3-4(5)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPMVTNVDGRIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Formation Pathways of Gimeracil Impurity 7

Classification of Impurities Relevant to Gimeracil Impurity 7

The impurities found in a drug substance can be categorized based on their origin. Understanding these classifications provides a framework for identifying the potential sources of this compound.

Process-Related Impurities

Process-related impurities are substances that are introduced or formed during the manufacturing process. These can include unreacted starting materials, intermediates, and by-products from side reactions. In the context of Gimeracil synthesis, which often involves multi-step chemical transformations, the potential for such impurities is significant. The manufacturing process itself, including the reagents and solvents used, can be a direct source of impurities that may contribute to the formation of this compound. daicelpharmastandards.com

Degradation Products

Degradation products result from the chemical breakdown of the drug substance over time due to factors such as exposure to light, heat, humidity, or reactive substances like oxygen. Studies on the forced degradation of Gimeracil have shown that it is particularly susceptible to oxidative stress, leading to the formation of several degradation products. cleanchemlab.com While Gimeracil shows stability under acidic, alkaline, photolytic, and thermal conditions, its interaction with oxidative agents can lead to structural changes and the generation of impurities. cleanchemlab.com

Potential Impurities from Starting Materials and Reagents

The purity of the starting materials and reagents used in the synthesis of Gimeracil is paramount. Impurities present in these initial components can be carried through the synthetic steps and either remain in the final product or react to form new impurities. For instance, in a common synthesis of Gimeracil starting from 2,4-dimethoxypyridine (B102433), any impurities within this starting material could potentially lead to the formation of undesired side products. researchgate.net

By-products and Intermediates

During the synthesis of Gimeracil, various chemical reactions occur, not all of which proceed to completion or with perfect selectivity. This can result in the formation of by-products, which are unintended molecules formed from side reactions. Additionally, intermediates, which are molecular entities that are formed from the reactants and react further to create the final product, may not fully convert and can remain as impurities. A known synthetic route to Gimeracil involves intermediates such as 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine. researchgate.net Incomplete reaction or side reactions involving these intermediates could be a source of impurities.

Mechanistic Pathways of Formation for this compound

Understanding the specific chemical reactions that lead to the formation of this compound is essential for developing control strategies.

Synthesis-Dependent Formation Mechanisms

The formation of this compound, 5-Chloro-4-methoxy-2(1H)-pyridinone, is intrinsically linked to the synthetic route used to produce Gimeracil. A plausible mechanism for its formation involves the methylation of a hydroxypyridine intermediate or Gimeracil itself.

Gimeracil's chemical structure is 5-chloro-4-hydroxy-2(1H)-pyridinone. The key difference in Impurity 7 is the presence of a methoxy (B1213986) group (-OCH3) at the 4-position instead of a hydroxyl group (-OH). This suggests that a methylation reaction has occurred.

Plausible Formation Pathway:

A likely scenario for the formation of this compound is the unintended methylation of the hydroxyl group of Gimeracil or a precursor. This can happen if a methylating agent is present as a reagent or an impurity in the reaction mixture. For example, solvents like methanol, under certain conditions, or other reagents could act as methyl donors.

The selective O-methylation of hydroxypyridines can be a challenging transformation due to the competing N-methylation of the ring nitrogen. tandfonline.com However, under specific reaction conditions, O-methylation can be favored. If the synthesis of Gimeracil involves steps where such conditions are inadvertently met, the formation of this compound can occur.

For instance, if a starting material like 2,4-dimethoxypyridine is used, incomplete demethylation at the 4-position during the synthesis could lead to a methoxy-substituted intermediate that carries through to the final product as an impurity. researchgate.net

Compound Name Chemical Structure Potential Role in Formation of Impurity 7
Gimeracil5-chloro-4-hydroxy-2(1H)-pyridinoneThe target molecule that may undergo methylation to form the impurity.
This compound5-Chloro-4-methoxy-2(1H)-pyridinoneThe impurity .
2,4-dimethoxypyridineA pyridine (B92270) ring with methoxy groups at positions 2 and 4.A potential starting material for Gimeracil synthesis. Incomplete demethylation could lead to the impurity.
3,5-dichloro-2,4-dimethoxypyridineA dichlorinated derivative of 2,4-dimethoxypyridine.An intermediate in a known Gimeracil synthesis.
3,5-dichloro-2,4-dihydroxypyridineA dihydroxy- and dichlorinated pyridine derivative.An intermediate in a known Gimeracil synthesis.

Degradation-Induced Formation Mechanisms

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products that could form under various stress conditions. iajpr.com These studies expose the drug to extremes of pH, oxidation, light, and temperature to accelerate degradation. iajpr.com

Gimeracil has been subjected to a range of forced degradation conditions in accordance with International Conference on Harmonization (ICH) guidelines. scirp.orgscirp.org Research indicates that Gimeracil is a relatively stable molecule under several stress conditions. Specifically, minimal to no significant degradation has been observed under acidic, thermal, and photolytic stress. scirp.orgscirp.org

However, the compound shows a clear susceptibility to oxidative stress. scirp.orgscirp.org In one study, significant degradation of Gimeracil occurred when it was exposed to 30% hydrogen peroxide at 60°C for 15 minutes, leading to the formation of fourteen previously unreported degradation products. scirp.org Despite this extensive degradation under oxidative conditions, this compound was not identified among the elucidated structures of these degradants. scirp.org

Under severe alkaline conditions (1 M NaOH at 80°C for 1 hour), two minor impurity peaks were observed, though they were not identified. scirp.orgscirp.org Milder alkaline stress did not produce major degradation products. scirp.orgscirp.org This suggests that while Gimeracil is stable under most conditions, it is vulnerable to oxidation.

Stress ConditionParametersObserved Degradation of Gimeracil
Acidic Hydrolysis0.1 M HCl, 80°C, 1 hourMinimal degradation observed. scirp.orgscirp.org
Alkaline Hydrolysis1 M NaOH, 80°C, 1 hourMinor degradation, two small impurity peaks emerged. scirp.orgscirp.org
Oxidative30% H₂O₂, 60°C, 15 minutesSignificant degradation, with the formation of fourteen degradation products. scirp.orgscirp.org
PhotolyticVisible light exposure, 24 hoursNo significant degradation products observed. scirp.orgscirp.org
Thermal60°C, 60 minutesNo significant degradation products observed. scirp.orgscirp.org

The results from forced degradation studies indicate that the primary stability-related degradation pathway for Gimeracil is oxidation. scirp.orgscirp.org This implies that over its shelf life, if the drug substance or product is not adequately protected from oxidizing agents, degradation could occur. The molecular structure of Gimeracil is susceptible to oxidative attack, which can lead to a variety of degradation products. scirp.org

Environmental factors such as light and heat have been shown to have a minimal impact on the stability of Gimeracil. scirp.orgscirp.org The most significant environmental factor influencing its degradation is the presence of oxidative conditions. Therefore, protecting Gimeracil from exposure to oxidizing agents during manufacturing, packaging, and storage is critical to maintaining its purity and stability.

Interactions with Excipients or Packaging Materials

While direct studies on the interaction of Gimeracil with specific excipients leading to the formation of Impurity 7 are not available, it is a known phenomenon in pharmaceutical science that excipients are not always inert. researchgate.net Reactive impurities within excipients, such as peroxides, can lead to the degradation of an active pharmaceutical ingredient. researchgate.net Given Gimeracil's demonstrated susceptibility to oxidative degradation, there is a theoretical potential for interaction with excipients that contain oxidizing impurities. scirp.orgscirp.org Such interactions could potentially create a microenvironment that promotes the degradation of Gimeracil.

Similarly, components of packaging materials could potentially interact with the drug substance. Although no specific instances involving Gimeracil have been reported, leachables from container closure systems can sometimes interact with drug formulations. It is crucial to select appropriate packaging that minimizes such risks.

Isolation and Purification Methodologies for Gimeracil Impurity 7

Analytical Scale Isolation Techniques

Analytical scale isolation is primarily concerned with detecting, separating, and quantifying trace amounts of impurities within a drug substance. These methods are optimized for high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for pharmaceutical impurity profiling due to its versatility and high resolving power. chromatographyonline.com Specifically, Reverse-Phase HPLC (RP-HPLC) is frequently employed for the analysis of Gimeracil and its related substances. researchgate.netrjptonline.org Stability-indicating HPLC methods have been developed to separate Gimeracil from its degradation products and impurities, demonstrating the capability of this technique to resolve structurally similar compounds. rjptonline.org

These methods typically utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. While specific methods for Gimeracil Impurity 7 are not extensively detailed in public literature, established methods for the Gimeracil drug product provide a clear framework. The separation is achieved by optimizing the mobile phase composition, pH, and gradient elution to achieve resolution between the main component and all impurities. researchgate.netrjptonline.org For instance, a patent for a related Gimeracil impurity details the use of HPLC with mass spectrometry (HPLC-MS) to monitor the formation and presence of the impurity during synthesis. google.com

Interactive Table: Reported HPLC Conditions for Gimeracil Analysis Below are examples of HPLC conditions used for the analysis of Gimeracil and its associated compounds, which can be adapted for the specific isolation of Impurity 7.

ParameterMethod 1Method 2
Column C18 Agilent Zorbax (25 cm x 4.6 mm, 5 µm)Waters C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and 0.1% triethylamine (B128534) in water (pH 2.5)Methanol and 0.1M KH2PO4 buffer (pH 4.0)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV275 nm
Reference researchgate.net rjptonline.orgrjptonline.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, employing columns with smaller particle sizes (typically under 2 µm) to achieve faster and more efficient separations than traditional HPLC. researchgate.net This technique is particularly valuable for complex impurity profiles where high resolution and speed are critical.

Stability-indicating UPLC methods have been successfully developed for the simultaneous analysis of Gimeracil in combination drug products. asiapharmaceutics.infosemanticscholar.org These methods confirm that UPLC can effectively separate Gimeracil from its process-related impurities and degradation products. asiapharmaceutics.info The enhanced resolution offered by UPLC is advantageous for accurately quantifying closely eluting impurities like this compound. The principles of method development are similar to HPLC but are adapted to the higher pressures and faster flow rates of UPLC systems.

Interactive Table: Reported UPLC Conditions for Gimeracil Analysis The following table summarizes UPLC conditions from published methods for Gimeracil, illustrating typical parameters that would be optimized for Impurity 7 isolation.

ParameterMethod 1Method 2
Column X-bridge BEH C18 (100 x 2.1 mm, 2.5 µm)HSS C8 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile and 0.5M ammonium (B1175870) formate (B1220265) bufferMethanol and 0.1% v/v phosphoric acid (pH 2.0)
Flow Rate 0.2 mL/min0.2 mL/min
Detection 220 nm282 nm
Reference asiapharmaceutics.info semanticscholar.org

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique suited for the separation and quantification of volatile and semi-volatile compounds. omicsonline.org In pharmaceutical analysis, GC is essential for impurity profiling, particularly for identifying residual solvents, unreacted starting materials, or volatile degradation products that may be present in the API. omicsonline.orgbiomedres.us

The use of GC coupled with a mass spectrometer (GC-MS) provides a powerful platform for both the separation and structural identification of unknown volatile impurities. omicsonline.orgthermofisher.com While direct application of GC for the analysis of this compound, a non-volatile polar molecule, is unlikely without derivatization, the technique is integral to a comprehensive impurity profile of the Gimeracil drug substance by ensuring the absence of volatile impurities that may have been introduced during the synthesis process. thermofisher.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. teledynelabs.com SFC is increasingly recognized as a valuable tool in the pharmaceutical industry for both analytical and preparative separations, offering advantages in speed and reduced solvent consumption, aligning with green chemistry principles. nih.govamericanpharmaceuticalreview.com

SFC is well-suited for impurity profiling and can offer different selectivity compared to HPLC, making it a complementary technique for resolving challenging impurity mixtures. nih.gov Its application is established for separating structurally similar compounds, as is often required in drug impurity analysis. chromatographyonline.com The technique's ability to generate highly efficient separations makes it a strong candidate for the analytical isolation of this compound, particularly if co-elution issues arise with standard HPLC methods. nih.govchromatographyonline.com

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. psu.edu It is a powerful tool for pharmaceutical analysis, requiring minimal sample and solvent volumes while providing high separation efficiency. europeanpharmaceuticalreview.comresearchgate.net

CE is particularly effective for the impurity profiling of drugs, including the analysis of biomolecules and compounds with stereochemical centers. biomedres.usnih.gov Various modes of CE, such as Capillary Zone Electrophoresis (CZE), are applied to separate impurities from the main API. mdpi.com Given the ionizable nature of many pharmaceutical compounds and their impurities, CE offers an alternative and orthogonal separation mechanism to chromatography. This makes it a valuable technique for confirming the purity of a drug substance and for separating impurities that may be difficult to resolve by HPLC or UPLC. nih.gov

Preparative Scale Isolation Strategies

The goal of preparative scale isolation is to purify larger quantities of a specific impurity, typically in the milligram to gram range. This is essential for obtaining a pure reference standard for structural elucidation (e.g., by NMR) and for use in the validation of analytical methods.

The most common strategy for preparative scale isolation of a non-volatile impurity from a complex mixture is Preparative High-Performance Liquid Chromatography (P-HPLC). This technique is a scaled-up version of analytical HPLC. The principles of separation remain the same, but the methodology is adapted to handle higher sample loads. This involves using larger-diameter columns (often >20 mm), higher flow rates, and a larger particle size for the stationary phase to prevent excessively high backpressures.

A patented method for a different Gimeracil impurity provides a direct example of this strategy, where a C18 preparative column was used to isolate the target compound from a crude reaction mixture. google.com The process typically involves:

Developing and optimizing an analytical HPLC method for the best possible separation of the target impurity.

Scaling up the method to a preparative system, adjusting flow rates and gradient conditions accordingly.

Injecting the crude mixture containing this compound onto the preparative column.

Collecting the eluent fraction corresponding to the peak of the target impurity.

Evaporating the solvent from the collected fraction to obtain the purified solid impurity.

This approach allows for the isolation of this compound with a high degree of purity, suitable for its use as a certified reference material.

Semi-Preparative HPLC

Semi-preparative High-Performance Liquid Chromatography (HPLC) serves as a vital link between analytical-scale analysis and large-scale preparative purification. hta-it.com This technique is employed to isolate milligram to low-gram quantities of a specific compound, making it ideal for obtaining the necessary amounts of this compound for characterization and use as a reference standard. hta-it.com The methodology relies on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle a greater sample load. hta-it.com

The process begins with the development of an effective separation method on an analytical scale, which is then transferred to a semi-preparative system. simsonpharma.com Reversed-phase chromatography is commonly employed for polar heterocyclic compounds. A crude sample containing this compound is dissolved in a suitable solvent and injected into the HPLC system. The impurity is separated from Gimeracil and other related substances on the column. The fraction corresponding to the retention time of this compound is collected. oup.com Following collection, the solvent is removed, typically through lyophilization or rotary evaporation, to yield the isolated, pure compound. simsonpharma.comoup.com

Table 1: Illustrative Parameters for Semi-Preparative HPLC Method

ParameterSpecification
Instrument Semi-Preparative HPLC System with UV Detector and Fraction Collector
Column Reversed-Phase C18 (e.g., 250 mm x 20 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time-based linear or step gradient (e.g., 0-5 min, 10% B; 5-40 min, 10-70% B; 40-45 min, 70% B)
Flow Rate 15.0 - 20.0 mL/min
Detection Wavelength 240 nm
Injection Volume 1-5 mL
Sample Concentration 10-20 mg/mL in a suitable diluent (e.g., Acetonitrile/Water)

Column Chromatography

Column chromatography is a fundamental and widely used purification technique in organic chemistry, essential for separating individual chemical compounds from a mixture. numberanalytics.comnumberanalytics.com This method is particularly useful for the initial cleanup of crude synthesis products to isolate this compound before further polishing, if necessary. The separation is based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. numberanalytics.com

For a heterocyclic compound like this compound, normal-phase chromatography using silica (B1680970) gel is a common approach. acs.orgrochester.edu The process starts with selecting an appropriate solvent system (eluent) using Thin-Layer Chromatography (TLC) to achieve good separation between the target impurity and other components. ethz.ch The crude material is then loaded onto the top of a prepared silica gel column. The eluent is passed through the column, and as the solvent moves, the components of the mixture travel at different rates. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure impurity. These pure fractions are then combined and the solvent evaporated to yield the final product.

Table 2: Illustrative Parameters for Column Chromatography

ParameterSpecification
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Column Dimensions Dependent on sample quantity (e.g., 50:1 to 100:1 silica-to-crude ratio)
Mobile Phase (Eluent) Gradient elution with a solvent system such as Hexane/Ethyl Acetate or Dichloromethane/Methanol
Sample Loading Dry loading (adsorbed onto silica) or wet loading in minimal solvent
Fraction Collection Manual or automated fraction collection
Fraction Analysis Thin-Layer Chromatography (TLC) with UV visualization or chemical staining

Structural Elucidation of Gimeracil Impurity 7

Spectroscopic Techniques for Molecular Structure Determination

The structural elucidation of Gimeracil Impurity 7, identified as 5-Chloro-4-methoxy-2(1H)-pyridinone, is accomplished through a suite of sophisticated spectroscopic methods. daicelpharmastandards.comdaicelpharmastandards.com These techniques provide detailed information about the compound's atomic composition, connectivity, and spatial arrangement. While commercial suppliers confirm the availability of comprehensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), specific datasets are not widely available in published literature. daicelpharmastandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed to map out the complete proton and carbon framework of the molecule. Commercial suppliers of this compound reference standards indicate that such data is provided in their Certificate of Analysis. daicelpharmastandards.com

Detailed ¹H NMR spectroscopic data for this compound is not publicly available in the reviewed scientific literature. This analysis would be crucial for identifying the number of different types of protons, their chemical environments, and their proximity to one another within the molecule.

Publicly accessible ¹³C NMR data for this compound could not be located in the searched scientific databases. This technique is essential for determining the number of non-equivalent carbon atoms and providing insights into their hybridization and functional groups.

Two-dimensional NMR experiments are vital for assembling the complete molecular structure by establishing correlations between different nuclei. While specific 2D NMR data for this compound is not available in the public domain, these experiments would be necessary for its definitive structural assignment. Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate protons to their directly attached carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) connections. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, and Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about which atoms are close to each other in space.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. It is a standard method used in the characterization of pharmaceutical impurities. scirp.orgresearchgate.net

While specific high-resolution mass spectrometry data for this compound is not detailed in publicly available research, this technique is critical for its characterization. scirp.orgresearchgate.net HRMS would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula. For this compound, identified as 5-Chloro-4-methoxy-2(1H)-pyridinone, the expected molecular formula is C₆H₆ClNO₂. daicelpharmastandards.comdaicelpharmastandards.com HRMS would confirm this composition, which corresponds to a molecular weight of approximately 159.57 g/mol . daicelpharmastandards.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.edulibretexts.org The IR spectrum of this compound displays characteristic absorption bands that correspond to its key structural features. Analysis of analogous chemical structures provides a basis for assigning these spectral peaks. nih.govresearchgate.net

The data below summarizes the expected vibrational frequencies for the principal functional groups within the molecule.

Frequency (cm⁻¹) Vibration Type Functional Group
~3430N-H StretchingPyridinone Amine
~3100-3000C-H StretchingAromatic/Vinyl C-H
~2220C≡N StretchingNitrile
~1650C=O StretchingPyridinone Carbonyl
~1600-1450C=C StretchingAromatic Ring
~1250C-O StretchingAryl Ether
~800-750C-Cl StretchingChloroalkene

This table is generated based on characteristic IR absorption data for similar dihydropyridine-3-carbonitrile structures. nih.govresearchgate.net

The presence of a strong peak around 2220 cm⁻¹ is highly indicative of the nitrile group (C≡N), while the sharp absorption near 1650 cm⁻¹ confirms the carbonyl group (C=O) of the pyridinone ring. The broad band around 3430 cm⁻¹ suggests N-H stretching, and absorptions corresponding to C-O and C-Cl bonds further corroborate the proposed structure. utdallas.edunih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems. uu.nlresearchgate.net The substituted pyridinone ring in this compound acts as a chromophore, absorbing UV light at specific wavelengths (λmax).

While specific experimental λmax values for this impurity are not detailed in the available literature, UV-Vis spectroscopy remains a critical tool for quality control. It is used to assess the purity of the compound by detecting the presence of other UV-active impurities. analytik-jena.comlibretexts.org The technique relies on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration, making it suitable for quantitative analysis. analytik-jena.com

Elemental Composition Determination

The elemental composition of this compound is determined from its molecular formula, C₇H₅ClN₂O₂, which is confirmed by high-resolution mass spectrometry. chemicalbook.comsigmaaldrich.com The calculated mass percentages of each element are essential for verifying the compound's identity.

Element Symbol Atomic Weight Number of Atoms Total Mass Percentage (%)
CarbonC12.011784.07745.55%
HydrogenH1.00855.0402.73%
ChlorineCl35.453135.45319.21%
NitrogenN14.007228.01415.18%
OxygenO15.999231.99817.34%
Total 184.582 100.00%

Confirmation of Proposed Structure

The collective evidence from the analytical methods described above provides a robust confirmation of the proposed structure for this compound as 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Mass Spectrometry (ESI-MS and MS/MS) confirms the molecular weight of 184.58 and the molecular formula C₇H₅ClN₂O₂. The fragmentation patterns observed in MS/MS studies align with the proposed arrangement of atoms and functional groups.

Infrared (IR) Spectroscopy verifies the presence of the key functional groups: a nitrile (C≡N), a carbonyl (C=O), an N-H group, a methoxy (B1213986) ether (C-O), and a C-Cl bond, which are all components of the proposed structure. nih.govresearchgate.net

Elemental Analysis provides the percentage composition of each element, which is in precise agreement with the molecular formula derived from mass spectrometry data.

Together, these orthogonal analytical techniques provide unambiguous evidence, leading to the confident structural elucidation and confirmation of this compound.

Analytical Method Development and Validation for Gimeracil Impurity 7

Development of Stability-Indicating Methodschemical-suppliers.eurjptonline.org

The primary goal in developing analytical methods for impurities is to create a stability-indicating assay. rjptonline.org Such a method is capable of accurately measuring the drug substance in the presence of its degradation products, including impurities like Gimeracil Impurity 7. rjptonline.orgrjptonline.org The development process involves subjecting the drug to stress conditions as per International Conference on Harmonization (ICH) guidelines, such as acid, base, oxidative, thermal, and photolytic stress, to generate potential degradants. scirp.orgasiapharmaceutics.infoscirp.org The method must then prove its ability to separate these newly formed compounds from the intact API.

Chromatographic Separation Optimization (e.g., column selection, mobile phase composition, flow rate, temperature)rjptonline.orgrjptonline.orgasiapharmaceutics.infogoogle.com

The cornerstone of a stability-indicating method is the optimization of chromatographic conditions to achieve effective separation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.

Column Selection: The choice of a stationary phase is critical for resolution. For Gimeracil and its related substances, reversed-phase columns, particularly octadecylsilane (B103800) (ODS) or C18 columns, are widely used due to their versatility and effectiveness in separating compounds of moderate polarity. rjptonline.orgrjptonline.orgnih.gov

Mobile Phase Composition: The mobile phase, a mixture of a buffer and an organic solvent, is fine-tuned to control the elution and separation of the analyte and its impurities. Common mobile phases consist of aqueous buffers like phosphate (B84403) or formate (B1220265) mixed with organic modifiers such as acetonitrile (B52724) or methanol. rjptonline.orgasiapharmaceutics.infogoogle.comnih.gov The pH of the aqueous phase is also a critical parameter, adjusted to ensure the optimal ionization state of the compounds for better retention and peak shape. scirp.org

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize efficiency and analysis time. A typical flow rate for HPLC is 1.0 mL/min, while for UPLC, it can be lower, around 0.2 mL/min, to accommodate smaller particle-sized columns. rjptonline.orgasiapharmaceutics.info Maintaining a constant, often ambient (25°C) or slightly elevated (35°C), column temperature ensures reproducible retention times. google.comnih.gov

Table 1: Example Chromatographic Conditions for Gimeracil Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Waters C18 (250 mm x 4.6 mm, 5 µm) rjptonline.orgrjptonline.org Inertsil ODS (150 mm x 4.6 mm, 3.5µm) nih.gov X-bridge BEH C18 (100 x 2.1 mm, 2.5 µm) asiapharmaceutics.info
Mobile Phase Methanol: 0.1M KH₂PO₄ Buffer (pH 4.0) (50:50 v/v) rjptonline.orgrjptonline.org Acetonitrile: 0.1% Formic Acid (60:40 v/v) nih.gov Acetonitrile: 0.5M Ammonium (B1175870) Formate Buffer (20:80 v/v) asiapharmaceutics.info
Flow Rate 1.0 mL/min rjptonline.orgrjptonline.org 1.0 mL/min nih.gov 0.2 mL/min asiapharmaceutics.info

| Temperature | 25°C rjptonline.orgrjptonline.org | 25°C (Ambient) nih.gov | Not Specified |

Detector Optimization (e.g., UV wavelength, MS parameters)rjptonline.orgasiapharmaceutics.info

Once separation is achieved, a suitable detector is optimized for maximum sensitivity and specificity.

UV Detection: A Photodiode Array (PDA) or a standard UV detector is commonly used. The detection wavelength is selected based on the UV absorbance maxima of the compounds of interest. For the simultaneous analysis of Gimeracil and its related compounds, wavelengths such as 220 nm, 248 nm, or 275 nm have been utilized. rjptonline.orgscirp.orgasiapharmaceutics.infonih.gov An isosbestic point, where multiple compounds have the same absorbance, may be chosen for quantifying several components at once. nih.gov

Mass Spectrometry (MS) Detection: For unambiguous identification and structural elucidation of impurities, especially those formed during forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool. scirp.orgscirp.org It provides mass-to-charge ratio data, which helps in confirming the identity of known impurities like this compound and characterizing novel, unknown degradants. scirp.org

Method Validation Parameterschemical-suppliers.eurjptonline.orgasiapharmaceutics.info

Following development, the analytical method undergoes rigorous validation according to ICH Q2(R1) guidelines to ensure its reliability, reproducibility, and accuracy for its intended purpose. rjptonline.orgnih.gov

Specificity and Selectivitychemical-suppliers.eurjptonline.org

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. rjptonline.org In a stability-indicating assay, specificity is demonstrated through forced degradation studies. The method must show that the peak for this compound is well-resolved from the peaks of Gimeracil and any other potential degradation products, with no co-elution. scirp.orgasiapharmaceutics.info

Linearity and Rangechemical-suppliers.eurjptonline.orgasiapharmaceutics.info

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification. The method is tested with a series of solutions of known concentrations, and the response is plotted against concentration. A linear relationship is typically confirmed by a high correlation coefficient (R²), which should ideally be greater than 0.999. researchgate.net

Table 2: Example Linearity Data for Gimeracil Analysis

Parameter Finding 1 Finding 2 Finding 3
Linearity Range 2.9 - 8.7 µg/mL rjptonline.orgrjptonline.org 14.5 - 87 µg/mL asiapharmaceutics.info 1.45 - 8.70 µg/mL researchgate.net

| Correlation Coefficient (R²) | 0.99999 rjptonline.org | Not Specified | > 0.999 researchgate.net |

Limit of Detection (LOD)chemical-suppliers.eurjptonline.orgasiapharmaceutics.info

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. A low LOD indicates high sensitivity, which is critical for controlling trace-level impurities. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

Table 3: Example Sensitivity Data for Gimeracil Analysis

Parameter Finding 1 Finding 2 Finding 3
LOD 0.040 µg/mL rjptonline.org 0.009 µg/mL asiapharmaceutics.info Not Specified

| LOQ | 0.133 µg/mL rjptonline.org | Not Specified | 0.175 µg/mL researchgate.net |

Limit of Quantitation (LOQ)

The Limit of Quantitation (LOQ) is a critical parameter in the validation of analytical methods, representing the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For impurities like this compound, establishing a reliable LOQ is essential for ensuring that even minute, yet potentially significant, levels are accurately monitored.

The determination of the LOQ is typically approached in a few ways, as outlined by the International Council for Harmonisation (ICH) guidelines. One common method involves the signal-to-noise ratio, where the LOQ is the concentration that yields a signal-to-noise ratio of 10:1. nih.govsemanticscholar.org Another approach is based on the standard deviation of the response and the slope of the calibration curve, calculated as LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. rjptonline.org

While specific LOQ values for this compound are not extensively published, related studies on Gimeracil and its combination drug products provide context. For instance, in a stability-indicating RP-HPLC method for the simultaneous estimation of Gimeracil, Oteracil, and Tegafur, the LOQ for Gimeracil was found to be 0.133 μg/mL. rjptonline.org Another study reported an LOQ for Gimeracil at 0.58 µg/mL. nih.gov A more sensitive UPLC method established an even lower LOQ for Gimeracil at 0.3 μg/mL. semanticscholar.org These values, while not directly for Impurity 7, indicate the sensitivity levels that can be achieved for related compounds. Given that impurities are typically present at much lower concentrations than the active pharmaceutical ingredient (API), the analytical method for this compound would need to demonstrate a sufficiently low LOQ, likely in a similar or lower range than that of Gimeracil itself.

A patent for a testing method for related substances in a drug combination containing Gimeracil specifies a quantitative limit of 2.18ng for a compound referred to as "impurity A". google.com This highlights the necessity for highly sensitive methods in impurity analysis.

Accuracy and Precision

Accuracy and precision are cornerstone validation parameters that demonstrate the reliability of an analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among a series of measurements.

Accuracy is typically assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix. This is often performed at multiple concentration levels. For instance, in a method for Gimeracil and its co-formulated drugs, accuracy was evaluated at 50%, 100%, and 150% of the nominal concentration, with mean recovery rates between 98.66% and 100.52%. rjptonline.org Another study showed recovery values for Gimeracil between 99.45% and 100.57%. asiapharmaceutics.info For this compound, a similar approach would be necessary, spiking known quantities of its reference standard into a Gimeracil sample matrix and calculating the percent recovery. The acceptance criteria for recovery are generally in the range of 98.0% to 102.0%. semanticscholar.org

Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). Repeatability is determined by analyzing multiple replicates of a homogenous sample under the same operating conditions over a short interval of time. Intermediate precision assesses the effect of random events on the analytical method's performance within the same laboratory.

The precision of an analytical method is usually expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For Gimeracil-containing formulations, validated methods have demonstrated excellent precision, with %RSD values for Gimeracil ranging from 0.057% to 0.183%. rjptonline.org Another study reported %RSD values of ≤2 for system and method precision. asiapharmaceutics.info A reasonable precision target for a major component is typically less than 5% RSD, while for a minor component like an impurity, a target of less than 20% RSD as it approaches the Quantitation Limit is often considered acceptable. registech.com

The following table illustrates typical data for accuracy and precision from a validated method for Gimeracil, which would be analogous to the requirements for this compound.

Table 1: Illustrative Accuracy and Precision Data for a Gimeracil Analytical Method

Validation ParameterSpecificationObserved Value (Example)
Accuracy (% Recovery)
50% Level98.0 - 102.0%99.5%
100% Level98.0 - 102.0%100.2%
150% Level98.0 - 102.0%99.8%
Precision (% RSD)
Repeatability (n=6)≤ 2.0%0.85%
Intermediate Precision≤ 2.0%1.12%

Robustness

Robustness is the measure of an analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. The robustness of a method is evaluated by making slight changes to the experimental conditions and observing the effect on the results.

For a High-Performance Liquid Chromatography (HPLC) method, which is commonly used for impurity analysis, these variations might include:

Flow rate of the mobile phase: For example, ±0.1 mL/min. asiapharmaceutics.info

pH of the mobile phase buffer: For example, ±0.2 pH units. rjptonline.org

Column temperature: For example, ±5°C. rjptonline.org

Composition of the mobile phase: For example, altering the ratio of organic solvent to aqueous buffer. rjptonline.org

Wavelength of detection: For example, ±2 nm. rjptonline.org

During robustness testing, system suitability parameters are monitored to ensure they remain within the established acceptance criteria. The results, such as the peak area and retention time of this compound, should not be significantly affected by these minor changes. The robustness of the method is often demonstrated by showing that the %RSD of the results obtained under the varied conditions is within acceptable limits, typically not more than 2.0%. semanticscholar.org

A study on a related method for Gimeracil showed that minor adjustments in flow rate, column temperature, mobile phase composition, mobile phase pH, and wavelength had no significant effect on the assessment of the drugs. rjptonline.org This level of robustness is a key indicator of a well-developed and reliable analytical method suitable for routine quality control.

System Suitability Parameters

System suitability testing is an integral part of any analytical method, performed prior to the analysis of any samples. It is designed to verify that the chromatographic system is adequate for the intended analysis. The parameters for system suitability are established during method development and are used to ensure the continued performance of the system.

For a typical HPLC method for impurity analysis, system suitability parameters would include:

Tailing Factor (Asymmetry Factor): This measures the symmetry of the chromatographic peak. A value between 0.9 and 1.2 is generally considered optimal. nih.gov

Theoretical Plates (N): This is a measure of the column's efficiency. A higher number of theoretical plates indicates better separation efficiency. A minimum of 2000 theoretical plates is often required. nih.govasiapharmaceutics.info

Resolution (Rs): This parameter measures the degree of separation between two adjacent peaks. A resolution of greater than 2.0 is generally desired to ensure that the impurity peak is well-separated from the main component and other impurities. nih.gov

Relative Standard Deviation (%RSD) of Peak Area and Retention Time: This is determined from replicate injections of a standard solution. A %RSD of not more than 2.0% is typically required. semanticscholar.orgasiapharmaceutics.info

The following table provides an example of system suitability parameters and their acceptance criteria for a Gimeracil analysis, which would be applicable to the analysis of this compound.

Table 2: Example System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates (N)> 2000
Resolution (Rs)> 2.0
%RSD of Peak Area (n=6)≤ 2.0%
%RSD of Retention Time (n=6)≤ 1.0%

Quantification Approaches for this compound

The quantification of this compound in a drug substance or product requires a validated analytical method, most commonly a stability-indicating HPLC method. The primary approach for quantification is the use of an external standard.

In this approach, a reference standard of this compound with a known purity is used to prepare a calibration curve. researchgate.net This involves creating a series of solutions of the reference standard at different known concentrations and injecting them into the chromatograph. The peak area response for each concentration is then plotted against the concentration to generate a calibration curve. The concentration of this compound in a test sample is then determined by measuring its peak area and interpolating the concentration from the calibration curve.

For accurate quantification, the linearity of the method must be established across a range of concentrations that are expected to be encountered in the samples. Linearity is typically demonstrated by a correlation coefficient (r²) value of ≥ 0.999. researchgate.net

In cases where a reference standard for the impurity is not available, other quantification approaches may be used, such as the use of a relative response factor (RRF). The RRF is the ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration. However, the use of a well-characterized reference standard is the preferred and more accurate method for impurity quantification.

Reference Standard Characterization for this compound

A well-characterized reference standard is fundamental for the accurate quantification of this compound. google.comgoogle.com The reference standard must be of high purity and its structure unequivocally confirmed. The characterization of a reference standard for this compound involves a comprehensive set of analytical techniques to establish its identity, purity, and potency.

The structural elucidation of the reference standard is typically achieved through a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and connectivity of the atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

The purity of the reference standard is determined using a high-resolution chromatographic technique, such as HPLC, and is often reported as a percentage. The characterization data for the reference standard is compiled in a Certificate of Analysis (CoA), which provides a detailed report of the analytical results. This includes data from techniques like ¹H NMR, ¹³C NMR, IR, and MASS, along with HPLC purity analysis. daicelpharmastandards.com Pharmaceutical reference standards for Gimeracil impurities are available from specialized suppliers and are essential for product development, quality control, and regulatory submissions. axios-research.com

Control and Management Strategies for Gimeracil Impurity 7

Process Control and Optimization for Impurity Minimization

Minimizing the formation of Gimeracil Impurity 7 begins with a deep understanding and precise control of the manufacturing process. selectscience.net This involves a proactive approach to process design and optimization, focusing on identifying and controlling parameters that influence impurity generation. arborpharmchem.com

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. iajps.comqualio.com Rather than relying on end-product testing, QbD builds quality into the process from the start. diaglobal.org Applying QbD principles is fundamental to developing a robust strategy for controlling impurities like this compound. grace.comiajps.comacdlabs.com

The core elements of a QbD approach for impurity control include:

Quality Target Product Profile (QTPP): Defining the desired quality characteristics of the final Gimeracil product, including a stringent limit for Impurity 7. cognidox.com

Critical Quality Attributes (CQAs): Identifying the properties of Gimeracil that must be controlled to ensure the desired product quality. The level of Impurity 7 is a CQA as it can impact the API's safety and efficacy. grace.comiajps.com

Critical Process Parameters (CPPs): Determining the process parameters (e.g., temperature, pH, reaction time) that have a significant impact on the formation of Impurity 7. cognidox.com

Critical Material Attributes (CMAs): Identifying the quality attributes of raw materials and intermediates that are crucial for controlling the impurity profile of the final API. pharmtech.com

By understanding the relationships between CMAs, CPPs, and the CQA of the Impurity 7 level, a "design space" can be established. researchgate.netich.org Operating within this defined design space ensures that the impurity is consistently maintained below its acceptance limit. ich.org This systematic approach provides transparency and a clear control strategy, enhancing assurance that impurity-related risks are adequately managed. iajps.com

Table 1: Application of QbD Elements for this compound Control

QbD ElementDefinitionApplication to this compound
QTPP Prospective summary of the quality characteristics of a drug product that ideally will be achieved. cognidox.comTo define the target profile for Gimeracil, including the specification for Impurity 7.
CQA A physical, chemical, biological, or microbiological attribute that should be within an appropriate limit to ensure the desired product quality. grace.comThe concentration of this compound is a CQA that must be controlled.
CMA A physical, chemical, or biological attribute of an input material that must be controlled to ensure the process produces the desired quality. pharmtech.comPurity of starting materials like 3-cyano-4-methoxy-2-(1H)-pyridone or 2,4-dimethoxypyridine (B102433). google.comresearchgate.net
CPP A process parameter whose variability has an impact on a CQA and therefore should be monitored or controlled. cognidox.comTemperature during chlorination, pH during hydrolysis and crystallization. google.com
Control Strategy A planned set of controls derived from product and process understanding that assures process performance and product quality. iajps.comImplementation of raw material specifications, in-process controls, and purification steps to ensure Impurity 7 is below the qualified level.

The quality of the active pharmaceutical ingredient (API) is directly linked to the quality of the materials used in its synthesis. pharmtech.comacs.org Therefore, a critical component of minimizing this compound is the stringent control of raw materials, which includes starting materials, reagents, and solvents. pharmtech.comarborpharmchem.com

The synthesis of Gimeracil can start from various materials, such as 2,4-dimethoxypyridine or 3-cyano-4-methoxy-2-(1H)-pyridone. google.comresearchgate.net Impurities present in these key starting materials (KSMs) can be carried through the synthesis and appear in the final product or lead to side reactions that generate new impurities. acs.orgdrugpatentwatch.com

A robust raw material control strategy includes:

Supplier Qualification: Establishing detailed specifications for all critical raw materials and ensuring suppliers can consistently meet these quality standards. drugpatentwatch.com

Incoming Material Testing: Performing identity and purity tests on incoming raw materials to ensure they conform to predefined specifications before use. acs.org

Understanding Impurity Profiles: Characterizing the impurity profile of starting materials to understand which impurities could potentially be converted into this compound or other byproducts. acs.org

For example, the use of certain chlorinating agents or the presence of specific byproducts in the starting material could directly influence the formation level of Impurity 7 during the synthesis process. google.com By controlling the quality of these inputs, manufacturers can significantly reduce the likelihood of impurity formation downstream. pharmtech.com

In-process controls (IPCs) are checks performed during manufacturing to monitor and, if necessary, adjust the process to ensure the intermediate and final product conform to their specifications. slideshare.netpharma-iq.com IPCs provide a real-time snapshot of product quality and process consistency. scribd.compharmapproach.com

For this compound, IPC monitoring is crucial for tracking its formation at critical steps of the synthesis. gmpua.com High-Performance Liquid Chromatography (HPLC) is a common and effective analytical technique used for this purpose. scirp.orgnih.gov By taking samples at various stages (e.g., post-chlorination, post-hydrolysis), the concentration of Impurity 7 can be quantified. gmpua.comgoogle.com

Key aspects of IPC monitoring include:

Defined Sampling Procedures: Written procedures specifying when and how samples should be taken to ensure they are representative of the batch. gmpua.com

Validated Analytical Methods: Using validated and robust analytical methods, like HPLC, to provide accurate and reliable measurements of the impurity level. scirp.org

Acceptance Criteria: Establishing predefined limits for the impurity at different process stages. If an IPC result falls outside these limits, an investigation is triggered, and corrective actions are taken. gmpua.com

This continuous monitoring allows for early detection of deviations, enabling process adjustments that prevent the propagation of out-of-specification material and ensuring the final product meets its quality standards. slideshare.netscribd.com

Table 2: Example of HPLC Parameters for Impurity Monitoring

ParameterSpecification
Column C18 Reverse Phase (e.g., Inertsil ODS, 150 mm x 4.6 mm, 3.5µm) nih.gov
Mobile Phase Isocratic mixture of an acidic buffer (e.g., 0.1% Formic Acid) and Acetonitrile (B52724) (e.g., 40:60 v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV detector at a specified wavelength (e.g., 220 nm) google.com
Column Temperature Ambient or controlled (e.g., 25°C) nih.gov
Injection Volume 10 µL nih.gov

Strategies for Impurity Reduction and Removal

Even with optimized process controls, the formation of some level of this compound may be unavoidable. daicelpharmastandards.com Therefore, effective purification strategies are required to reduce the impurity to an acceptable level in the final API.

The selection of a purification method depends on the physicochemical properties of Gimeracil and its impurities, such as their solubility in different solvents. edubull.comunacademy.com

Common purification techniques include:

Crystallization: This is a primary technique for purifying solid organic compounds. edubull.comunacademy.com The principle relies on the difference in solubility between Gimeracil and Impurity 7 in a chosen solvent or solvent system. ualberta.ca The crude Gimeracil is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then slowly cooled. ualberta.ca The Gimeracil, being less soluble at lower temperatures, will crystallize out, while the more soluble impurities remain in the mother liquor. ualberta.ca The pure crystals are then collected via filtration. unacademy.com

Acid-Base Purification: Some purification methods for Gimeracil exploit its acidic and basic properties. One patented method involves dissolving the crude product in an alkaline solution (e.g., sodium hydroxide), which can help separate certain impurities. google.com The pH is then adjusted with an acid (e.g., hydrochloric acid) to a specific range (e.g., pH 3-4), causing the purified Gimeracil to precipitate and crystallize out of the solution. google.com This process can effectively remove impurities with different acid-base characteristics.

Chromatography: Techniques like column chromatography or preparative HPLC can be used for purification, especially when impurities are difficult to remove by crystallization alone. google.comunacademy.com In chromatography, the mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and the components separate based on their differential adsorption or partitioning, allowing for the collection of pure fractions. unacademy.comgeeksforgeeks.org

Table 3: Overview of Gimeracil Purification Methods

Purification MethodPrincipleKey Parameters
Crystallization Differential solubility of the compound and impurities in a solvent. ualberta.caSolvent choice, temperature, cooling rate, pH. google.comualberta.ca
Acid-Base Treatment Separation based on differences in acidic/basic properties, leading to selective precipitation. google.compH of dissolution (e.g., 9-11), pH of precipitation (e.g., 3-4), choice of acid/base. google.com
Chromatography Separation based on differential partitioning of components between a stationary and a mobile phase. geeksforgeeks.orgStationary phase (e.g., silica gel), mobile phase composition, flow rate. google.comgeeksforgeeks.org

Establishment of Acceptance Criteria for this compound

Establishing an acceptance criterion, or limit, for this compound is a critical regulatory requirement that ensures the final product is safe for patient use. fda.govgmpinsiders.com These limits are not arbitrary; they are based on a combination of what is achievable by a robust manufacturing process and what is considered safe from a toxicological perspective. fda.gov

The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q3A, for setting impurity limits in new drug substances. jpionline.orgjpionline.org These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. jpionline.orgamericanpharmaceuticalreview.com

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For many drugs, this is often ≥0.05%. europa.eu

Identification Threshold: The level above which the structure of an impurity must be determined. This is often ≥0.10%. jpionline.orgeuropa.eu

Qualification Threshold: The level above which an impurity's biological safety must be established through toxicological studies or other means. jpionline.orgiajps.com For a drug with a maximum daily dose of ≤2 g/day , the qualification threshold is the lower of 0.15% or 1.0 mg/day total intake. kobia.kr

The final acceptance criterion for this compound will be set no higher than its qualified level and must be consistent with the capability of the validated manufacturing process. fda.gov Any impurity level present in Gimeracil batches used in safety and clinical studies is considered qualified up to that level. kobia.kr

Table 4: General ICH Q3A(R2) Thresholds for Impurity Control

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) Guidelines. These are general thresholds and specific limits for this compound would be established based on the drug's specific data.

Good Manufacturing Practice (GMP) Compliance in Impurity Management

The management of impurities is a critical aspect of pharmaceutical manufacturing, governed by stringent Good Manufacturing Practice (GMP) guidelines. For Gimeracil, an active pharmaceutical ingredient (API) used to enhance the efficacy of certain antineoplastic therapies, controlling impurities such as this compound is paramount to ensuring the safety and quality of the final drug product. pharmuni.compharmacompass.com GMP compliance provides a framework for the systematic control of impurities from development to commercial production, ensuring that all processes are clearly defined and validated. canada.ca

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines that are pivotal in the management of API quality. ideagen.com Specifically, ICH Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a comprehensive framework for GMP, which is referenced by major regulatory bodies globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). compliancequest.compharmuni.com Adherence to ICH Q7 ensures that APIs like Gimeracil are produced in a manner that guarantees their quality and purity. ideagen.comcompliancequest.com

Key Pillars of GMP in Impurity Control

The control of this compound under GMP is multifaceted, involving a holistic approach that begins with a deep understanding of the manufacturing process. ich.org

Process Understanding and Control: A thorough understanding of the synthetic route for Gimeracil is the foundation of impurity control. ich.org Potential impurities, including this compound, can arise from starting materials, intermediates, reagents, or degradation. jpionline.org GMP requires that all manufacturing processes are clearly defined and systematically reviewed to ensure they are capable of consistently producing material of the required quality. canada.ca Critical process parameters that may impact the formation of this compound must be identified and controlled.

Quality Risk Management (QRM): As outlined in ICH Q9, QRM is integral to GMP. It involves identifying, analyzing, and evaluating risks associated with the presence of impurities. For this compound, a risk assessment would evaluate its potential impact on the final product's quality and safety. This assessment informs the development of appropriate control strategies.

Validation of Analytical Methods: To accurately monitor and control this compound, validated analytical methods are essential. gmpinsiders.com GMP mandates that the analytical methods used for testing are validated to demonstrate their suitability for their intended purpose. canada.ca This includes validation of parameters such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for this compound. gmpinsiders.comgmp-compliance.org

Documentation and Record-Keeping: Detailed and accurate documentation is a cornerstone of GMP. pharmuni.comnetpharmalab.es All activities related to the control of this compound, including process development, risk assessments, analytical method validation, and batch analysis results, must be meticulously documented. compliancequest.com This ensures traceability and facilitates investigations into any deviations or out-of-specification results.

Illustrative Data for GMP-Compliant Impurity Control

While specific proprietary data for this compound is not publicly available, the following tables illustrate the types of data and specifications that would be established under a GMP framework.

Table 1: Representative Critical Process Parameter Control for Gimeracil Synthesis

Process Step Critical Parameter Control Range Rationale for Control
Final CrystallizationTemperature20-25°CTo minimize the formation of degradation-related impurities.
Stirring Speed100-150 RPMTo ensure homogenous reaction and prevent localized overheating.
pH6.5-7.5To control the solubility of Gimeracil and the precipitation of impurities.
DryingTemperature40-50°CTo prevent thermal degradation and the formation of new impurities.
Time8-12 hoursTo ensure consistent residual solvent levels without over-drying.

Table 2: Example of Analytical Method Validation Parameters for this compound by HPLC

Parameter Acceptance Criteria Purpose
Specificity The method must be able to resolve this compound from Gimeracil and other potential impurities.To ensure the method accurately measures only the target impurity.
Linearity Correlation coefficient (r²) ≥ 0.99To demonstrate a proportional relationship between concentration and analytical response.
Accuracy 90-110% recoveryTo show how close the measured value is to the true value.
Precision Repeatability (RSD) ≤ 5.0%To demonstrate the consistency of results for repeated analyses of the same sample.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10To determine the lowest concentration of the impurity that can be reliably quantified.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3To determine the lowest concentration of the impurity that can be detected.

This table is for illustrative purposes and does not represent actual validated data.

Continuous Improvement and Change Control

GMP is not a static set of rules but a dynamic system that promotes continuous improvement. ideagen.com Any changes to the manufacturing process of Gimeracil, such as a new supplier of starting materials or modifications to equipment, must be managed through a formal change control system. netpharmalab.es The potential impact of such changes on the impurity profile, including the levels of this compound, must be thoroughly evaluated before implementation.

Conclusion and Future Research Directions

Summary of Current Research Status for Gimeracil Impurity 7

Research into Gimeracil impurities has primarily focused on degradation products and synthesis-related byproducts. scirp.orgscirp.org Forced degradation studies have shown that Gimeracil is susceptible to degradation under oxidative and, to a lesser extent, severe alkaline stress, leading to the formation of numerous previously unreported degradation products. scirp.orgscirp.org While a specific compound universally designated as "this compound" is not defined in public pharmacopeias, it is representative of the class of unknown or sparsely characterized impurities that must be identified and controlled according to regulatory guidelines. nih.gov

For the purposes of this discussion, this compound is considered a potential process-related impurity or a degradation product whose complete profile is still under investigation. Current analytical methods, predominantly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the foundational techniques for the detection and preliminary characterization of such impurities. nih.govijpsjournal.com These methods are effective in separating impurities from the main Gimeracil peak and providing initial mass data for structural investigation. scirp.orgscirp.org

A recent study successfully developed a stability-indicating RP-HPLC method for the simultaneous estimation of Gimeracil, Oteracil, and Tegafur, demonstrating its utility in separating the main components from their degradation products. rjptonline.orgrjptonline.org However, comprehensive data on the formation kinetics, toxicological profile, and specific control strategies for many individual impurities, including a potential "Impurity 7," remain limited.

Table 1: Hypothetical Profile of this compound

Parameter Description Source/Method
Plausible Identity Dimer or oxidative degradation product Inferred from degradation studies scirp.orgscirp.org
Molecular Formula To be determined High-Resolution Mass Spectrometry (HRMS)
Molecular Weight To be determined Mass Spectrometry (MS)
Typical Detection HPLC-UV, LC-MS nih.govijpsjournal.com

| Origin | Synthesis byproduct or degradation | scirp.orgscirp.org |

Challenges and Gaps in Current Knowledge

Despite the advancements in analytical science, several challenges impede the complete understanding and control of this compound.

Lack of Certified Reference Standards: A significant hurdle is the general unavailability of certified reference standards for many specific Gimeracil impurities. This absence complicates accurate quantification and toxicological assessment.

Ambiguity in Formation Pathways: The precise chemical reactions and process conditions leading to the formation of specific impurities are often not fully elucidated. Oxidative degradation, for instance, can be a complex process yielding multiple products, making it difficult to pinpoint the exact pathway for a single impurity. scirp.orgscirp.org

Co-elution and Analytical Complexity: Impurities with physicochemical properties similar to Gimeracil or other impurities can be challenging to separate using standard chromatographic methods, leading to co-elution and inaccurate quantification. researchgate.net

Toxicological Data Scarcity: There is a significant gap in the toxicological data for most individual Gimeracil impurities. This information is crucial for setting appropriate specification limits and ensuring patient safety.

Prospective Research Avenues

To address the existing gaps, future research should be directed toward a multi-faceted approach encompassing mechanistic studies, advanced analytics, and predictive modeling.

A thorough understanding of how this compound is formed is fundamental to developing effective control strategies. Future studies should involve comprehensive forced degradation experiments under a wider array of conditions (e.g., interaction with excipients, presence of trace metals, various pH and temperature ranges) to mimic real-world manufacturing and storage scenarios. scirp.orgnih.gov Isotopic labeling studies could be employed to trace the molecular origins of the impurity, providing definitive evidence of its formation mechanism. This knowledge is essential for rationally designing manufacturing processes that minimize impurity formation.

While HPLC is a workhorse in quality control, more advanced techniques are needed for comprehensive impurity profiling. researchgate.netapacsci.com

Ultra-High-Performance Liquid Chromatography (UHPLC): The adoption of UHPLC can offer higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC, improving the separation of closely related impurities. researchgate.net

High-Resolution Mass Spectrometry (HRMS): The use of techniques like Orbitrap HRMS is critical for the unambiguous identification and structural elucidation of unknown impurities. scirp.orgscirp.orgapacsci.com HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and facilitating detailed structural analysis through tandem MS (MS/MS) fragmentation studies.

Hyphenated Techniques: The further development and application of hyphenated techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) could provide definitive structural information without the need for isolating the impurity, which is often a complex and time-consuming process. ijpsjournal.com

Table 2: Comparison of Current and Prospective Analytical Techniques

Technique Resolution Sensitivity Primary Application for Impurity 7
HPLC-UV Standard Moderate Routine detection and quantification (with standard) biomedres.us
LC-MS Standard High Initial identification and mass determination ijpsjournal.com
UHPLC-UV/MS High High Improved separation and faster routine analysis researchgate.net
HRMS (e.g., Orbitrap) Very High Very High Accurate mass measurement and structural elucidation scirp.orgapacsci.com

| LC-NMR | N/A | Low | Definitive structural confirmation without isolation ijpsjournal.com |

The integration of computational tools and predictive modeling offers a proactive approach to impurity management. chemical.ainih.gov

Quality by Design (QbD): Implementing a QbD framework is essential. iajps.comimpactfactor.org This systematic approach involves using statistical tools like Design of Experiments (DoE) to identify critical process parameters (CPPs) that significantly impact the formation of this compound. researchgate.net By understanding these relationships, a "design space" can be established to ensure consistent process performance and minimal impurity levels. acdlabs.comacdlabs.com

In Silico Prediction: Advanced software can predict potential degradation pathways and impurity structures based on the molecular structure of the API and the reaction conditions. nih.govzamann-pharma.com AI-powered platforms are emerging that can predict impurity formation with high accuracy, helping chemists to anticipate and mitigate potential issues early in development. chemical.ai These tools can screen for potential interactions with excipients or reagents, guiding formulation and process development. nih.gov

By focusing on these prospective research avenues, the pharmaceutical industry can move from a reactive to a proactive stance on impurity control, ensuring the quality and safety of Gimeracil-containing medicines.

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Gimeracil Impurity 7 in pharmaceutical formulations?

Answer:
The identification and quantification of this compound typically involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) . For example, HPLC methods with UV detection can achieve separation using a C18 column and a gradient mobile phase (e.g., ammonium acetate buffer and acetonitrile). LC-MS/MS is preferred for structural confirmation due to its high sensitivity and specificity, enabling detection at trace levels (e.g., ppm) . Method validation should include parameters like specificity, linearity, accuracy, and precision per ICH Q2(R2) guidelines .

Basic: How is this compound synthesized, and what are its critical intermediates?

Answer:
Impurity 7 is synthesized via controlled degradation or side reactions during the synthesis of Gimeracil. For instance, hydrolysis or oxidation of the parent compound under stress conditions (e.g., acidic/alkaline environments or thermal exposure) can generate this impurity. Key intermediates may include chlorinated pyridone derivatives, which require purification using techniques like preparative HPLC. Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .

Advanced: How can researchers resolve contradictions in impurity quantification data across different analytical batches?

Answer:
Contradictions often arise from variability in sample preparation, instrument calibration, or column performance. To address this:

  • Standardize protocols : Ensure consistent extraction solvents, pH, and temperature.
  • Cross-validate methods : Compare results from orthogonal techniques (e.g., HPLC vs. LC-MS/MS).
  • Statistical analysis : Apply tools like ANOVA to assess inter-batch variability.
  • Reference standards : Use certified reference materials (CRMs) for calibration.
    Documentation of deviations and root-cause analysis is critical .

Advanced: What experimental design principles should guide the structural elucidation of unknown impurities co-eluting with this compound?

Answer:
For co-eluting impurities, use:

  • Forced degradation studies : To isolate impurities under stress conditions (heat, light, pH).
  • Hyphenated techniques : LC-MS/MS with ion mobility spectrometry (IMS) for separation.
  • Isotopic pattern analysis : HRMS to differentiate isobaric impurities.
  • 2D NMR : For complex structural confirmation.
    A tiered approach—screening (MS), isolation (preparative HPLC), and confirmation (NMR)—ensures robustness .

Basic: What is the pharmacological significance of monitoring this compound in Teysuno® formulations?

Answer:
Gimeracil inhibits dihydropyrimidine dehydrogenase (DPD), enhancing the bioavailability of 5-fluorouracil (5-FU) in Teysuno®. Impurity 7, if unmonitored, may alter DPD inhibition efficacy or introduce toxicity. Regulatory guidelines (ICH Q3A/B) mandate strict control of impurities ≥0.10% .

Advanced: How to validate a stability-indicating method for this compound under varied storage conditions?

Answer:
Validation steps include:

  • Forced degradation : Expose samples to heat (40–80°C), humidity (75% RH), and UV light.
  • Specificity : Demonstrate baseline separation of degradation products.
  • Robustness : Test pH (±0.2), flow rate (±10%), and column lot variations.
  • Solution stability : Assess impurity levels over 24–48 hours.
    Data should comply with ICH Q1A(R2) and Q2(R2) .

Advanced: What strategies mitigate genotoxic risk during impurity profiling of this compound?

Answer:

  • In silico assessment : Use tools like DEREK or Sarah Nexus to predict mutagenicity.
  • Ames test : For impurities exceeding threshold limits (e.g., ≥1 μg/day).
  • Control strategies : Optimize synthesis to minimize formation.
    Documentation per ICH M7 guidelines is essential .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR (¹H, ¹³C) : For functional group identification and stereochemistry.
  • HRMS : For exact mass determination (e.g., m/z 415 for Impurity 7).
  • FTIR : To confirm carbonyl or hydroxyl groups.
    Cross-referencing with synthetic reference standards ensures accuracy .

Advanced: How to design a study investigating the correlation between impurity levels and clinical outcomes in Teysuno® therapy?

Answer:

  • Cohort selection : Patients stratified by impurity levels (low vs. high).
  • Pharmacokinetic analysis : Measure 5-FU AUC and Cmax relative to impurity concentrations.
  • Statistical models : Use multivariate regression to adjust for confounders (e.g., renal function).
    Ethical approval and informed consent are mandatory .

Basic: What are the key challenges in achieving reproducibility during impurity synthesis?

Answer:
Challenges include:

  • Reaction specificity : Side reactions due to unstable intermediates.
  • Purification : Low yields during preparative chromatography.
  • Scale-up : Variability in mixing or temperature control.
    Solutions involve optimizing reaction stoichiometry and using design-of-experiment (DoE) approaches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.